molecular formula C7H12ClNO2 B6319501 (1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride CAS No. 1212489-75-2

(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

Cat. No. B6319501
CAS RN: 1212489-75-2
M. Wt: 177.63 g/mol
InChI Key: XWVAMMMWNZVEAH-ARDPDPPTSA-N
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Description

“(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 119102-95-3 . It has a molecular weight of 177.63 . It is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of similar compounds, such as bicyclo[2.2.1]heptane-1-carboxylates, has been achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This process allows for rapid access to a wide range of these compounds in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Physical And Chemical Properties Analysis

“(1R)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride” is a powder that is stored at room temperature .

Scientific Research Applications

Improved Synthesis Techniques

  • An improved synthesis method for enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid was developed, providing a more efficient and scalable production approach for this compound and its analogues (Tararov et al., 2002).

Synthesis of Constrained Prolines

  • A novel synthetic route for producing enantiomerically pure 2-substituted 7-azabicyclo[2.2.1]heptane-1-carboxylic acids has been described. These compounds are regarded as conformationally constrained β-functionalised proline analogues (Buñuel et al., 2001).

Applications in Formal Synthesis

  • The synthesis of enantiomerically pure conformationally constrained 4-hydroxyprolines and their application in the formal synthesis of (+)-epibatidine has been demonstrated, highlighting the compound's utility in complex molecular constructions (Avenoza et al., 1999).

Novel Synthetic Approaches

  • Innovative methods for synthesizing 2,4-ethanoproline and other similar compounds have been developed, contributing to the field of medicinal chemistry and the design of new molecules (Grygorenko et al., 2009).

Building Blocks in Medicinal Chemistry

  • The compound and its derivatives have been identified as useful building blocks in medicinal chemistry due to their bicyclic nature and conformational constraints, which can lead to novel drug discoveries (Napolitano et al., 2010).

Catalytic Potential in Organic Reactions

  • The catalytic potential of 7-azabicyclo[2.2.1]heptane-2-carboxylic acid in direct aldol reactions has been explored, revealing its selectivity and providing insights into its application in organic synthesis (Armstrong et al., 2009).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .

properties

IUPAC Name

(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6(10)7-2-1-5(3-7)8-4-7;/h5,8H,1-4H2,(H,9,10);1H/t5-,7?;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVAMMMWNZVEAH-ARDPDPPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C[C@@H]1NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-2-azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride

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